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Nafithromycin Clinical Trial Data Summary

Trial
Aspect

Phase I (Single
Ascending Dose)

Phase I (Multiple Ascending
Dose)

Phase II (CABP)

Dose
Ranges

100 mg to 1,200 mg

(single dose) [1]

600 mg, 800 mg, 1,000 mg (once

daily for 7 days) [1]

800 mg (3-day or 5-

day course) [2]

| Key PK Parameters | • Cmax: 0.099 - 1.742 mg/L • AUC0–t: 0.54 - 22.53 h·mg/L [1] | • Cmax (Day 7):

1.340 - 2.987 mg/L • AUC0–24 (Day 7): 13.48 - 43.46 h·mg/L [1] | Not specified in results | | Food Effect |

~1.2-fold increase in AUC under fed conditions [1] | Not applicable | Not applicable | | Time to Steady State

| Not applicable | 3 days (600 mg & 800 mg); 4 days (1,000 mg) [1] | Not applicable | | Safety & Tolerability

| Generally well tolerated; no serious or severe adverse events (AEs) observed [1] | Generally well tolerated

[1] | No significant AEs reported; comparable to moxifloxacin [2] |

Experimental Protocol Design Notes

For researchers designing clinical trials for nafithromycin, here are detailed methodologies based on

completed studies.
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Phase I Protocol: First-in-Human (FIH) SAD/MAD Study

This early-phase study assessed safety, tolerability, and pharmacokinetics in healthy adults [1].

Study Design: Randomized, double-blind, placebo-controlled [1]

Subjects: Healthy adult volunteers [1]
Dosing:

Single Ascending Dose (SAD): Cohorts received 100 mg, 200 mg, 400 mg, 600 mg, 800 mg,
or 1,200 mg under fasted conditions [1]

Food Effect (FE): 400 mg and 800 mg doses administered under fasted and fed conditions in a
crossover design with a 7-day washout [1]

Multiple Ascending Dose (MAD): Cohorts received 600 mg, 800 mg, or 1,000 mg once daily
for 7 days under fed conditions [1]

Key Assessments:
Pharmacokinetics: Serial blood sampling to determine ( C_{max} ), ( T_{max} ), ( AUC_{0-t} ),

( AUC_{0-24} ), and half-life (( t_{1/2} )) [1]
Safety Monitoring: Continuous recording of adverse events, clinical laboratory tests, vital

signs, and ECG parameters [1]

Phase II Protocol: Efficacy in CABP

This phase established initial efficacy and further confirmed safety in patients with Community-Acquired

Bacterial Pneumonia (CABP) [2].

Study Design: Randomized, double-blind, multicenter, active-comparator controlled [2]
Patients: Adult patients (≥18 years) with CABP, with PORT Risk Class II enrollment capped at 50%

[2]
Intervention Groups:

Experimental Arm 1: Nafithromycin 800 mg orally once daily for 3 days
Experimental Arm 2: Nafithromycin 800 mg orally once daily for 5 days

Active Comparator: Moxifloxacin 400 mg orally once daily for 7 days
A double-dummy technique was used to maintain blinding [2]

Primary Endpoints:
Overall safety and tolerability

Clinical response in the Intention-to-Treat (ITT) population at Day 4 [2]
Secondary Endpoints:

Early clinical response, clinical response at test-of-cure (TOC) visit, and microbiological
response [2]
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Trial Design Workflows

The following diagrams outline the high-level structure of the Phase I and Phase II studies, which can serve

as a logical template for future protocol design.

Single Ascending Dose (SAD) Multiple Ascending Dose (MAD)

Phase I Protocol Design

Cohort Enrollment &
Randomization

Cohort Enrollment &
Randomization

Dose Administration:
100 mg to 1200 mg

(Fasted/Fed Crossover)

PK Analysis:
Cmax, AUC0-t

Safety Monitoring:
AEs, Labs, ECG

Dose Administration:
600/800/1000 mg QD

for 7 Days (Fed)

PK Analysis:
Cmax, AUC0-24, Tss

Safety Monitoring:
AEs, Labs, ECG
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Patient Population

Randomized Treatment Arms

Primary Endpoints

Phase II CABP Protocol

Adults (≥18 yrs) with CABP

PORT Risk Class II
(Enrollment ≤50%)

Nafithromycin
800 mg OD, 3 days

Nafithromycin
800 mg OD, 5 days

Moxifloxacin
400 mg OD, 7 days

Safety & Tolerability Clinical Response
(ITT at Day 4)
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Key Scientific Rationale for Trial Design

The design of nafithromycin trials is grounded in its distinct pharmacological profile:

Targeting Resistance: Its dual binding to domains II and V of the 23S rRNA overcomes common
macrolide resistance mechanisms (e.g., ermB-mediated methylation), making it potent against

resistant strains [3]
Optimizing Lung Exposure: Phase I data shows nafithromycin achieves high concentrations in
epithelial lining fluid and alveolar macrophages, rationalizing its investigation for pneumonia [1]
Efficient Dosing Strategies: Phase II results demonstrated that a 3-day regimen was comparable
to a 7-day moxifloxacin course, supporting shorter therapy duration exploration [4]
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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